An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Nitrobenzenesulfonamide
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrobenzenesulfonamide, a versatile organic compound, serves as a crucial intermediate and reagent in numerous synthetic transformations. Its unique electronic properties, conferred by the presence of a nitro group and a sulfonamide moiety on the benzene (B151609) ring, dictate its reactivity and utility. This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-nitrobenzenesulfonamide, with a particular focus on its application in the synthesis of amines and its role as a protecting group. Detailed experimental protocols for its key reactions are provided, and its interaction with biological systems as a carbonic anhydrase inhibitor is discussed and visualized. All quantitative data are summarized in structured tables for ease of reference, and key chemical transformations and biological pathways are illustrated using diagrams.
Chemical Properties of 2-Nitrobenzenesulfonamide
2-Nitrobenzenesulfonamide is a crystalline solid at room temperature. The presence of the electron-withdrawing nitro group significantly influences the acidity of the sulfonamide proton, a key feature that underpins its reactivity. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂O₄S | [1] |
| Molecular Weight | 202.19 g/mol | [1] |
| Appearance | White to cream or pale yellow/brown crystals or powder | |
| Melting Point | 187-195 °C | |
| Boiling Point | 418.8 ± 47.0 °C (Predicted) | |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (with heating/sonication). | |
| pKa | 9.24 ± 0.60 (Predicted) | |
| CAS Number | 5455-59-4 | [1] |
Table 2: Spectral Data
| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | 8.08 ppm, 7.94 ppm, 7.87 ppm, 7.82 ppm, 7.80 ppm | [2] |
| ¹³C NMR | Aromatic carbons typically appear in the range of 110-160 ppm. Specific data for the title compound is not readily available in the searched literature. | [3][4] |
| Infrared (IR) | Characteristic peaks for N-H stretching (amines/amides), S=O stretching (sulfonamides), and N=O stretching (nitro compounds) are expected. A detailed experimental spectrum shows key absorptions for aromatic C-H, C=C, SO₂, and NO₂ groups. | [5][6][7] |
| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z 202. Fragmentation patterns often involve the loss of SO₂ (64 Da). The base peak is observed at m/z 186, with another significant peak at m/z 202. | [1][8][9] |
Reactivity and Synthetic Applications
The reactivity of 2-nitrobenzenesulfonamide is dominated by the acidic nature of the sulfonamide N-H proton and the susceptibility of the 2-nitrobenzenesulfonyl (nosyl) group to nucleophilic aromatic substitution. This combination makes it an excellent reagent for the synthesis of secondary amines via the Fukuyama amine synthesis.
The Fukuyama Amine Synthesis
The Fukuyama amine synthesis is a three-step process that allows for the preparation of secondary amines from primary amines. 2-Nitrobenzenesulfonamide is a key reagent in this methodology, where the nosyl group acts as both a protecting and an activating group.
The overall workflow can be visualized as follows:
Caption: Workflow of the Fukuyama Amine Synthesis.
2.1.1. Step 1: Sulfonamide Formation (Protection)
Primary amines react with 2-nitrobenzenesulfonyl chloride in the presence of a base to form the corresponding N-substituted 2-nitrobenzenesulfonamide. This step protects the amine and activates it for the subsequent alkylation.
2.1.2. Step 2: N-Alkylation
The N-H proton of the newly formed sulfonamide is acidic and can be readily deprotonated by a mild base. The resulting anion can then be alkylated by an alkyl halide. Alternatively, the N-alkylation can be achieved under Mitsunobu conditions using an alcohol. The Fukuyama-Mitsunobu reaction is particularly useful for its mild conditions and broad substrate scope.
2.1.3. Step 3: Deprotection
The nosyl group is cleaved under mild conditions using a thiol, such as thiophenol, in the presence of a base. The reaction proceeds via a Meisenheimer complex, which is facilitated by the electron-withdrawing nitro group. This mild deprotection condition is a significant advantage over other sulfonyl protecting groups like the tosyl group.
Experimental Protocols
The following are detailed methodologies for the key steps in the Fukuyama amine synthesis.
Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
This protocol details the formation of the nosyl-protected amine from a primary amine.
-
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Procedure:
-
In a round-bottomed flask, dissolve 4-methoxybenzylamine (1.1 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the mixture in an ice-water bath.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.0 eq) to the cooled mixture over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
Quench the reaction with 1N hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and then dry over magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to yield the pure N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide.
-
Protocol 2: Alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
This protocol describes the alkylation of the nosyl-protected amine to form the N,N-disubstituted sulfonamide.
-
Materials:
-
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
-
Alkyl halide (e.g., 3-phenylpropyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 3: Deprotection of the Nosyl Group
This protocol details the removal of the 2-nitrobenzenesulfonyl group to yield the final secondary amine.
-
Materials:
-
N,N-disubstituted 2-nitrobenzenesulfonamide (from Protocol 2)
-
Thiophenol
-
Potassium hydroxide (B78521) (KOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottomed flask, dissolve thiophenol (2.5 eq) in acetonitrile and cool in an ice-water bath.
-
Slowly add an aqueous solution of potassium hydroxide (2.5 eq).
-
After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
-
Biological Activity: Carbonic Anhydrase Inhibition
Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[10][11] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[12][13] This reaction is crucial for various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[14][15][16] Inhibition of this enzyme has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.[17][18]
The inhibitory activity of sulfonamides stems from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.[11] This binding event blocks the catalytic activity of the enzyme.
The general mechanism of carbonic anhydrase and its inhibition by sulfonamides is depicted below:
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Conclusion
2-Nitrobenzenesulfonamide is a valuable and versatile reagent in organic synthesis, particularly for the preparation of secondary amines through the Fukuyama amine synthesis. Its chemical properties, governed by the electron-withdrawing nitro group, allow for the facile formation and cleavage of the nosyl protecting group under mild conditions. Furthermore, its structural motif is shared with a class of compounds known to inhibit carbonic anhydrase, highlighting its relevance in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in a research and development setting.
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